molecular formula C7H9NS B093902 2-Ethylsulfanylpyridine CAS No. 19006-76-9

2-Ethylsulfanylpyridine

Cat. No. B093902
CAS RN: 19006-76-9
M. Wt: 139.22 g/mol
InChI Key: FNTBXHXRHAFYJT-UHFFFAOYSA-N
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Description

2-Ethylsulfanylpyridine is a compound that features a pyridine ring substituted with an ethylsulfanyl group. This structure is of interest due to its potential applications in various fields such as medicinal chemistry, catalysis, and material science. The ethylsulfanyl group can influence the electronic properties of the pyridine ring and thus modify the reactivity and interaction of the molecule with other substances.

Synthesis Analysis

The synthesis of 2-ethylsulfanylpyridine derivatives can be achieved through nucleophilic substitution reactions. For instance, the synthesis of 2-aminoethylsulfanylpyridines, which are closely related to 2-ethylsulfanylpyridine, has been reported using halopyridines with ethanol as both a solvent and reagent, employing microwave heating for short reaction times to achieve high yields . This method presents an improvement over previous approaches, which yielded variable results depending on the substituents on the halopyridine ring.

Molecular Structure Analysis

The molecular structure of 2-ethylsulfanylpyridine derivatives can exhibit aromatic delocalization, particularly in the pyridine and, if present, additional heterocyclic rings. For example, in the case of 2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines, the molecular dimensions suggest some degree of delocalization in the pyrazole rings. The ethylsulfanyl substituents can adopt different conformations, influencing the overall molecular geometry .

Chemical Reactions Analysis

2-Ethylsulfanylpyridine and its derivatives can participate in various chemical reactions due to the presence of both a reactive pyridine ring and an ethylsulfanyl group. The thiol group in sulfanylmethyl derivatives, for example, has been utilized as an additive in peptide/protein synthesis through ligation chemistry, demonstrating the versatility of sulfur-containing pyridine derivatives in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethylsulfanylpyridine derivatives are influenced by the presence of the ethylsulfanyl group. While specific data on 2-ethylsulfanylpyridine itself is not provided, related compounds show interesting properties. For instance, the absence of hydrogen bonds in the crystal structures of some derivatives suggests that non-covalent interactions like pi-stacking play a significant role in the solid-state assembly of these molecules . Additionally, the reactivity of the thiol group can be modulated by its environment, as seen in sulfanylmethyl dimethylaminopyridine, where the formation of a zwitterion affects its acidity .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : 2-Amino-4-ethoxycarbonylpyridine, a derivative of 2-Ethylsulfanylpyridine, was used to synthesize 4-substituted-N1-2-pyridylsulfanilamide derivatives, showing notable inhibition of Bacillus subtilis, indicating potential antimicrobial applications (El-Salam & Mohamed, 2005).

  • Synthesis in Medicinal Chemistry and Sensing Devices : A study highlighted the efficient synthesis of 2-aminoethylsulfanylpyridine isomers, which are important ligands in medicinal chemistry and sensing devices. The synthesis used ethanol as a solvent and reagent with microwave heating, indicating a versatile approach for the nucleophilic substitution of halopyridines (Bhagwat et al., 2012).

  • Applications in Polymerization and Catalysis : Diiminopyridyl metal complexes, related to 2-Ethylsulfanylpyridine, were used as precatalysts in coordinative ethylene polymerization, contributing to the postmetallocene revolution in polymer science. This discovery spurred extensive research in diversified diiminopyridine chemistry (Flisak & Sun, 2015).

  • Ruthenium Complexes in Photovoltaics and DNA Intercalation : Terpyridines, including derivatives of 2-Ethylsulfanylpyridine, and their transition metal complexes have applications in materials science (e.g., photovoltaics), biomedicinal chemistry (e.g., DNA intercalation), and organometallic catalysis. These compounds catalyze a broad range of reactions from artificial photosynthesis to biochemical transformations (Winter, Newkome, & Schubert, 2011).

  • Use in Peptide/Protein Synthesis : Sulfanylmethyl-installed dimethylaminopyridine, a compound related to 2-Ethylsulfanylpyridine, was used as an additive for native chemical ligation in peptide synthesis, demonstrating its utility in the synthesis of cyclic peptides (Ohkawachi et al., 2020).

properties

IUPAC Name

2-ethylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-2-9-7-5-3-4-6-8-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTBXHXRHAFYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328617
Record name 2-ethylsulfanylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylsulfanylpyridine

CAS RN

19006-76-9
Record name 2-ethylsulfanylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

d. 2-Ethylthio-pyridine was prepared by the same method as used for compound (1) c., except that ethyl halide was used instead of methyl halide. The product had a b.p. of 77°-77.5° C./8 mm. Hg. (1) e. (Pyridyl-2)-thiol acetate was prepared by reacting acetic anhydride with 2-mercaptopyridine in alkaline medium according to the method described in Houben-Weyl, 4th ed., vol. 9, 753 (1955) and in J.A.C.S. 59, 1089 (1937). The product has a b.p. of 117°-118° C./9 mm. Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VD Dyachenko - Russian Journal of Organic Chemistry, 2011 - Springer
6-Methyl-4-(5-methylfuran-2-yl)-2-ethylsulfanylpyridine-3-carbonitrile (ІІ). а. In 20 ml of acetic anhydride was dissolved 4.1 g (10 mmol) of substituted dihydropyridine І, and the solution …
Number of citations: 3 link.springer.com
J Hassan, M Sévignon, C Gozzi, E Schulz… - Chemical …, 2002 - ACS Publications
… The authors observed that the coupling of 5-bromo-2-ethylsulfanylpyridine led to a large number of organic products, most of them arising from desulfurization processes. These …
Number of citations: 333 pubs.acs.org
EC Constable, D Morris, S Carr - New Journal of Chemistry, 1998 - pubs.rsc.org
… When 5-bromo-2-ethylsulfanylpyridine was reacted with the nickel(0) system under the standard reaction conditions a large number of organic products were obtained. Although these …
Number of citations: 33 pubs.rsc.org

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